N-(cyclohexylmethyl)-D-valinamide is classified as a synthetic cannabinoid, specifically an indazole-3-carboxamide derivative. Its structure allows it to interact with cannabinoid receptors in the central nervous system, primarily the CB1 and CB2 receptors. The compound is often studied for its potential therapeutic applications and its role in the growing field of synthetic drugs.
The synthesis of N-(cyclohexylmethyl)-D-valinamide typically involves several key steps:
This method has been optimized over time, with adjustments made to reaction times and temperatures to enhance yield and purity .
N-(cyclohexylmethyl)-D-valinamide features a complex molecular structure characterized by:
The three-dimensional conformation of the molecule plays a significant role in its binding affinity and selectivity towards cannabinoid receptors, which can be analyzed using computational modeling techniques .
N-(cyclohexylmethyl)-D-valinamide can undergo various chemical reactions, including:
The mechanism of action for N-(cyclohexylmethyl)-D-valinamide involves its binding to cannabinoid receptors:
Research indicates that variations in structure can significantly impact receptor affinity and efficacy, making detailed pharmacological studies essential for understanding its full effects .
Key physical and chemical properties of N-(cyclohexylmethyl)-D-valinamide include:
These properties are critical for determining appropriate handling procedures and potential applications in research settings .
N-(cyclohexylmethyl)-D-valinamide has several applications across different fields:
The ongoing research into this compound highlights its significance in understanding both therapeutic potentials and public health implications related to synthetic drugs .
The synthesis of carboxamide-type synthetic cannabinoid receptor agonists (SCRAs), including valinamide derivatives, is critically dependent on chiral precursor selection. N-(cyclohexylmethyl)-D-valinamide and analogous compounds are synthesized via a nucleophilic substitution-esterification-amination sequence. Key intermediates include L- or D-valine methyl ester hydrochloride, whose stereochemistry determines the final compound’s enantiopurity. Studies confirm that (S)-enantiomers exhibit significantly higher CB1 receptor binding affinity (up to 100-fold) than their (R)-counterparts due to optimal steric alignment with the receptor’s orthosteric site [3] [4].
Table 1: Enantiomer-Specific CB1 Receptor Activity of Valinamide Derivatives
| Compound | Enantiomer | CB1 EC₅₀ (nM) | Relative Efficacy (% vs. THC) |
|---|---|---|---|
| AB-FUBINACA | (S) | 1.8 | 320 |
| AB-FUBINACA | (R) | 180 | 45 |
| AB-CHMINACA | (S) | 2.5 | 290 |
| AB-CHMINACA | (R) | 210 | 50 |
Data derived from functional NanoLuc luciferase GPCR assays [4].
Clandestine laboratories typically utilize cost-effective racemic precursors, but advanced operators employ chiral resolution (e.g., Lux® i-Cellulose-5 columns) to isolate the more potent (S)-enantiomer. Industrial-scale syntheses described in patents (e.g., Pfizer’s WO2009082815) use L-valinamide to yield (S)-configured SCRAs, while illicit producers often retain racemic mixtures due to technical constraints [3].
Indazole-core SCRAs face significant regioisomerism challenges during carboxamide bond formation. Alkylation of indazole at the N(1) versus N(2) position generates pharmacologically distinct regioisomers. For N-(cyclohexylmethyl)-D-valinamide analogs, N(1)-alkylation is the target, as N(2)-alkylation reduces CB1 binding affinity by >90% due to disrupted hydrogen-bonding networks [3].
Table 2: Common Byproducts in Indazole-Carboxamide Synthesis
| Reaction Step | Potential Byproduct | Impact on CB1 Activity |
|---|---|---|
| N-alkylation | N(2)-alkyl regioisomer | Ki > 500 nM |
| Amide coupling | Dipeptide formation | Inactive |
| Ester hydrolysis | Carboxylic acid derivative | Reduced membrane permeation |
Impurities arise from:
Clandestine production of N-(cyclohexylmethyl)-D-valinamide faces three key limitations:
Table 3: Analytical Characterization of Seized SCRA Mixtures
| Sample Source | Target Compound | Purity (%) | Major Impurity |
|---|---|---|---|
| EU-2019-012 | AB-CHMINACA | 76 | N(2)-alkyl isomer (18%) |
| US-2021-045 | 5F-MDMB-PINACA | 68 | Dipeptide (14%) |
| AS-2022-078 | MDMB-FUBINACA | 82 | Carboxylic acid (9%) |
Data from forensic analyses of "Spice" herbal blends [3].
Structural optimization of N-(cyclohexylmethyl)-D-valinamide focuses on three domains to tune CB1/CB2 selectivity:
Table 4: Impact of Structural Elements on Receptor Activation
| Structural Feature | CB1 Efficacy (% vs. CP55,940) | CB2 Selectivity (CB2/CB1 EC₅₀ Ratio) |
|---|---|---|
| Valinamide linker | 85 | 0.5 |
| tert-Leucinamide linker | 124 | 0.3 |
| Cyclohexylmethyl-R₂ | 78 | 1.1 |
| 4-Fluorobenzyl-R₂ | 110 | 0.4 |
Data from cAMP accumulation assays in CB1/CB2-transfected CHO cells [5].
Notably, OXIZID SCRAs incorporating cyclohexylmethyl (e.g., BZO-CHMOXIZID) show reduced efficacy in β-arrestin recruitment assays compared to earlier generations, suggesting milder adverse effect profiles [2]. Docking studies indicate the cyclohexyl group occupies a hydrophobic subpocket in CB1, reducing overactivation [5].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: